

Technical Guide: Spectral Interpretation of (S)-2-(3-Bromophenyl)piperidine

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Compound of Interest

Compound Name: (S)-2-(3-Bromophenyl)piperidine

Cat. No.: B1631101

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Executive Summary

(S)-2-(3-Bromophenyl)piperidine (CAS: 144235-97-6) is a critical chiral building block, most notably serving as the core scaffold for Niraparib (Zejula), a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy. Its structural integrity—specifically the meta-substitution of the bromine and the (S)-configuration at the C2 position—is paramount for downstream pharmacological efficacy.

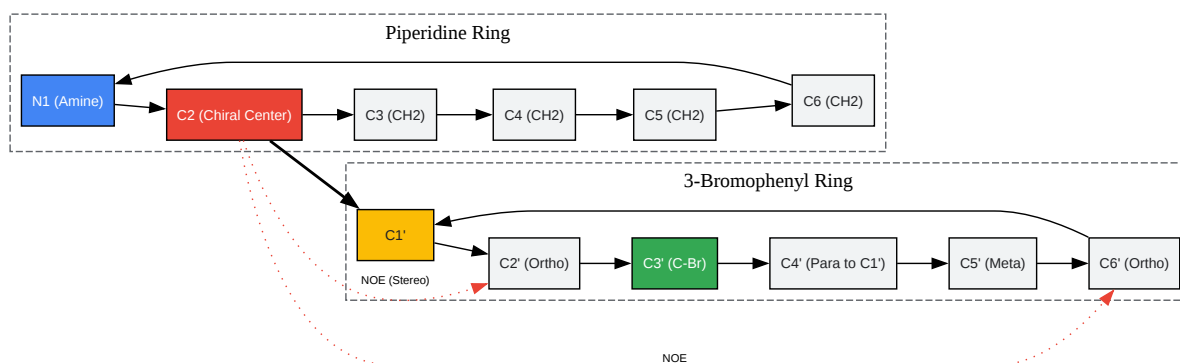
This guide provides a comparative spectral analysis, distinguishing this compound from its regioisomers (4-bromo analogs) and its salt forms, offering researchers a self-validating protocol for structural confirmation.

Structural Analysis & Numbering Strategy

To ensure accurate assignment, we utilize a standardized numbering scheme. The molecule consists of a piperidine ring substituted at the C2 position by a 3-bromophenyl group.

Visualization: Structural Connectivity & Correlations

The following diagram outlines the atom numbering and key Through-Bond (COSY/HMBC) and Through-Space (NOESY) correlations required for confirmation.



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Caption: Atom connectivity and critical NOE interactions for confirming the C2-Aryl bond.

Comparative NMR Data Analysis

The following data compares the Free Base form (CDCl_3) against the Hydrochloride Salt (DMSO-d_6). Note that salt formation significantly deshields the protons adjacent to the nitrogen (H2 and H6).

Table 1: ^1H NMR Chemical Shift Assignments (400 MHz)

Position	Proton	Free Base (CDCl ₃) δ (ppm)	HCl Salt (DMSO-d ₆) δ (ppm)	Multiplicity & Coupling (in Hz)	Diagnostic Feature
C2	H2	3.62	4.25 - 4.35	dd ()	Key Chiral Handle. Large shift upon protonation.
C6	H6a, H6b	3.15, 2.75	3.25 - 3.40	m (broadened in salt)	Deshielded by N-protonation.
C3	H3a, H3b	1.85, 1.50	1.90 - 2.10	m	Diastereotopic protons.
C4/C5	H4/H5	1.40 - 1.70	1.50 - 1.80	m	Overlapping multiplets.
N1	NH	~1.8 (broad)	9.20 - 9.60	br s (exchanges D ₂ O)	Ammonium protons in salt form are distinct.
C2'	Ar-H2'	7.55	7.75	t ()	Diagnostic: Isolated singlet-like triplet (between C1' and C3'-Br).
C4'	Ar-H4'	7.38	7.55	ddd ()	Deshielded by ortho-Br.
C5'	Ar-H5'	7.18	7.35	t ()	Pseudo-triplet.

C6'	Ar-H6'	7.28	7.45	dt ()	Overlaps often with solvent/other aromatics.
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Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz)

Carbon	Free Base (CDCl ₃) δ (ppm)	HCl Salt (DMSO-d ₆) δ (ppm)	Assignment Logic
C2	62.5	58.4	Benzylic & Amine-adjacent.
C6	47.8	44.5	Amine-adjacent methylene.
C3	35.2	32.1	Beta to amine.
C4	25.8	22.8	Gamma to amine.
C5	26.1	23.1	Gamma to amine.
C1'	147.5	142.0	Quaternary (Ipso).
C3'	122.6	122.0	C-Br Quaternary. Distinctive upfield shift for aromatic C-Br.
Ar-CH	129-131	127-132	Remaining aromatic carbons.

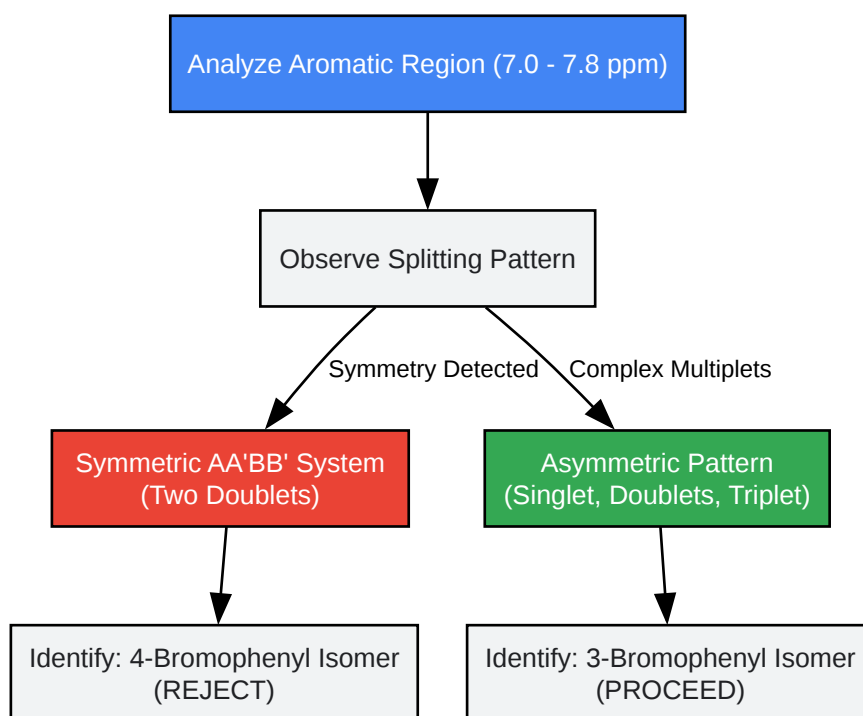
Critical Differentiation: Regioisomers & Enantiomers

A common pitfall in synthesizing Niraparib intermediates is the contamination with the 4-bromo isomer or racemization.

Workflow: Distinguishing 3-Bromo vs. 4-Bromo

The splitting pattern in the aromatic region is the definitive test.

- 3-Bromo (Target): Asymmetric pattern.^[1] Look for the isolated H2' (singlet-like) at ~7.55 ppm and the H5' triplet.
- 4-Bromo (Impurity): Symmetric AA'BB' system. Two distinct doublets (roofing effect) integrating to 2H each.



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Caption: Decision logic for regioisomer identification based on aromatic splitting.

Chiral Purity Determination

Standard NMR cannot distinguish (S) from (R) enantiomers.

- Protocol: Derivatization with (R)-(-)-Mosher's Acid Chloride.
- Observation: The diastereomeric amides formed will show distinct chemical shifts for the H2 methine proton.
- Performance:

ppm is typically observed, allowing integration of diastereomers to calculate Enantiomeric Excess (ee).

Experimental Protocols

Protocol A: NMR Sample Preparation (Free Base)

- Isolation: Ensure the sample is fully partitioned into an organic solvent (DCM/EtOAc) and washed with NaHCO_3 to ensure the free base form. Evaporate to dryness.
- Solvent: Dissolve 10-15 mg of oil/solid in 0.6 mL CDCl_3 (neutralized with basic alumina if acid sensitivity is suspected).
- Acquisition:
 - Relaxation Delay (d1): 2.0 seconds (ensure quantitative integration of aromatics).
 - Scans (ns): 16 (1H), 512+ (13C).

Protocol B: Salt Formation Verification

- Dissolve 20 mg of free base in EtOH.
- Add 1.1 eq of HCl (in ether or dioxane).
- Precipitate with Et_2O , filter, and dry.
- Solvent: Dissolve in DMSO-d_6 .
- Check: Look for the disappearance of the sharp amine signal and appearance of broad ammonium peaks at >9.0 ppm.

References

- Niraparib Synthesis & Characterization
 - Patent: "Process for the preparation of enantiomerically pure 2-phenyl piperidine derivatives." WO 2008/084261.
 - Source:

- General Piperidine Spectral Data
 - Database: National Institute of Advanced Industrial Science and Technology (AIST)
 - Source:
- Chiral Resolution Methods
 - Journal: "Synthesis of Poly(ADP-ribose) Polymerase Inhibitor Niraparib." [2] Organic Process Research & Development. (Discusses the purity profile of the (S)-isomer).
 - Source:
- Textbook: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.

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Sources

- [1. compoundchem.com \[compoundchem.com\]](https://www.compoundchem.com)
- [2. Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs \[enantilabs.com\]](#)
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